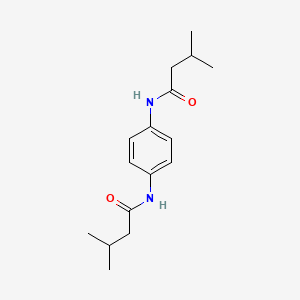
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to a class of compounds known as glycine transporter 1 (GlyT1) inhibitors, which are known to enhance the function of the N-methyl-D-aspartate (NMDA) receptor in the brain.
作用机制
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by inhibiting the GlyT1 transporter, which is responsible for the uptake of glycine in the brain. Glycine is an important co-agonist of the NMDA receptor, and its availability is critical for the proper functioning of this receptor. By inhibiting GlyT1, N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide increases the availability of glycine in the brain, which in turn enhances the function of the NMDA receptor.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance the function of the NMDA receptor, which is known to play a critical role in learning and memory. In addition, N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to increase the levels of glutamate, a neurotransmitter that is involved in many important physiological processes in the brain.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its specificity for the GlyT1 transporter. This means that it is less likely to have off-target effects than other compounds that target multiple transporters. However, N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations for lab experiments. For example, it is a relatively new compound, and there is still a lot that is not known about its pharmacokinetics and toxicity.
未来方向
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the potential use of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in the treatment of other cognitive disorders, such as Huntington's disease and traumatic brain injury. Another area of interest is the development of more potent and selective GlyT1 inhibitors that could be used in combination with N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide to enhance its therapeutic effects. Finally, there is a need for further research on the pharmacokinetics and toxicity of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide to determine its safety and efficacy in humans.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 5-chloro-2-methylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in high purity.
科学研究应用
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance the function of the NMDA receptor, which is known to play a critical role in learning and memory.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-2-3-11(16)8-13(10)17-22(18,19)12-4-5-14-15(9-12)21-7-6-20-14/h2-5,8-9,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNSWIQWHBNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)





![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)


![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)